a-Amino-1-methyl-cyclohexaneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Amino-1-methyl-cyclohexaneacetic acid: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane and features an amino group and a carboxylic acid group, making it an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Amino-1-methyl-cyclohexaneacetic acid typically involves the following steps:
Cyclohexanone to Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination.
Methylation: The cyclohexylamine is then methylated to introduce the methyl group.
Carboxylation: The methylated cyclohexylamine undergoes carboxylation to introduce the carboxylic acid group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: a-Amino-1-methyl-cyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
a-Amino-1-methyl-cyclohexaneacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of a-Amino-1-methyl-cyclohexaneacetic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA).
Comparison with Similar Compounds
Cyclohexylamine: Lacks the carboxylic acid group.
Cyclohexaneacetic acid: Lacks the amino group.
1-Methylcyclohexane: Lacks both the amino and carboxylic acid groups.
Uniqueness: a-Amino-1-methyl-cyclohexaneacetic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-(1-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWUXSBUSFWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.